molecular formula C20H23N3O5S B2471829 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 941888-19-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2471829
CAS RN: 941888-19-3
M. Wt: 417.48
InChI Key: XNXAUYJABKLWFQ-UHFFFAOYSA-N
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Description

The compound is a derivative of N1-benzo[1,3]dioxol-5-ylmethyl-N2-substituted biguanide . It has been reported to show superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . It can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, the synthesis of benzo[d][1,3]dioxol-5-ylmethyl derivatives has been achieved through Pd-catalyzed arylation . Another method involves the use of salicylic acid and acetylenic esters .


Molecular Structure Analysis

The molecular structure of related compounds has been reported. For instance, the compound BENZO(1,3)DIOXOL-5-YL-(4-METHYL-BENZO(1,3)DIOXOL-5-YL)-METHANONE has a linear formula of C16H12O5 .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. The Pd-catalyzed arylation is a well-known reaction used to set the aporphine framework . Another reaction involves the use of CuI and NaHCO3 in acetonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, the compound Benzo[d][1,3]dioxol-5-ylmethanol has a melting point of 50-54 °C .

Scientific Research Applications

Future Directions

The future directions of research on this compound could involve further exploration of its hypoglycemic and hypolipidemic actions, as well as its potential use in the treatment of metabolic syndrome disorders and certain types of cancer . Additionally, the synthesis methods could be optimized for better yield and efficiency .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-8-2-7-23-15-4-1-3-14(15)19(22-20(23)26)29-11-18(25)21-10-13-5-6-16-17(9-13)28-12-27-16/h5-6,9,24H,1-4,7-8,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXAUYJABKLWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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